
Ambazone
Vue d'ensemble
Description
Applications De Recherche Scientifique
Ambazone has a wide range of scientific research applications, including:
Mécanisme D'action
Target of Action
Ambazone is an antimicrobial and antitumor agent . It appears to interfere with the membrane-bound nucleotide system .
Mode of Action
This compound’s mode of action has been studied extensively . It appears to increase the intracellular concentration of cAMP in leukemia cells and macrophages . This potentially contributes to its antineoplastic activity .
Biochemical Pathways
It is suggested that the increase in intracellular camp concentration could affect various cellular processes, including cell proliferation and apoptosis .
Pharmacokinetics
It is known that this compound has a partial absorption after oral administration, which leads to poor bioavailability . Efforts have been made to improve its bioavailability through the development of different solid forms and salts .
Result of Action
This compound exhibits antimicrobial and antitumor activities . It shows bacteriostatic action on hemolytic streptococcus, Streptococcus pneumoniae, and viridans streptococci . In addition, it has been identified as an antineoplastic agent, with activity demonstrated in leukemia and melanoma .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the formation of different solid forms and salts can affect its solubility and hence its bioavailability . Moreover, the presence of transitional metals such as copper or zinc, which are associated with the active sites of enzymes or proteins, could potentially influence the action of this compound .
Safety and Hazards
When handling ambazone, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment, chemical impermeable gloves, and adequate ventilation is recommended . In case of accidental release, personnel should be evacuated to safe areas and people should be kept away from and upwind of the spill/leak .
Orientations Futures
Analyse Biochimique
Biochemical Properties
Ambazone interacts with various enzymes and proteins. It has been shown to have antibacterial activity, similar to that of sulfamides . The compound has also been identified as an antineoplastic agent . The antineoplastic effect of this compound is apparently mediated by the immune system .
Cellular Effects
This compound has a partial absorption after oral administration, which leads to poor bioavailability . It lacks mutagenic activity and a large number of the usual adverse reactions of anticancer drugs . This makes this compound an efficient antimicrobial drug .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules. For instance, metal complexes of Zn(II), Fe(III), and Cu(II) containing this compound as a ligand have been synthesized . These coordination compounds were characterized by thin-layer chromatography, FT-IR spectroscopy, elemental analysis, and thermal behavior .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have been studied. The decomposition process of this compound complexes is a multistage one . The non-isothermal experiments were carried out in a dynamic air atmosphere at a heating rate β = 10 °C min −1 from ambient temperature, up to 500 °C .
Dosage Effects in Animal Models
The therapeutic properties of this compound were studied in lab rats and the therapeutic dose was determined to be 60–125 mg/kg of body weight . This compound possesses anti-septic properties shown by its increased activity against gram-positive cocci .
Metabolic Pathways
It is known that this compound has a partial absorption after oral administration .
Transport and Distribution
It is known that this compound has a partial absorption after oral administration .
Subcellular Localization
It is known that this compound has a partial absorption after oral administration .
Méthodes De Préparation
L'ambazone peut être synthétisée par une méthode de synthèse en deux étapes impliquant la réaction de la 1,4-benzoquinone avec l'aminoguanidine et la thiosemicarbazide . Les conditions de réaction impliquent généralement :
Étape 1 : Réaction de la 1,4-benzoquinone avec l'aminoguanidine pour former un intermédiaire.
Étape 2 : Réaction de l'intermédiaire avec la thiosemicarbazide pour obtenir l'this compound.
L'obtention d'un matériau de qualité pharmaceutique est difficile en raison des quantités élevées de sous-produits, d'intermédiaires de synthèse et de produits de décomposition . Les méthodes de production industrielle impliquent souvent une cristallisation ou un broyage à base solide pour atteindre la pureté souhaitée .
Analyse Des Réactions Chimiques
L'ambazone subit diverses réactions chimiques, notamment :
Oxydation : L'this compound peut être oxydée dans des conditions spécifiques, ce qui conduit à la formation de différents produits d'oxydation.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels au sein de la molécule d'this compound.
Substitution : L'this compound peut participer à des réactions de substitution, où un groupe fonctionnel est remplacé par un autre.
Les réactifs et les conditions couramment utilisés dans ces réactions comprennent les agents oxydants, les agents réducteurs et des catalyseurs spécifiques. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés .
4. Applications de la Recherche Scientifique
L'this compound a un large éventail d'applications de recherche scientifique, notamment :
Médecine : Investigated for its antineoplastic properties, showing potential as an antitumor agent in in vivo tumor models.
Industrie : Utilisé dans la formulation de produits antiseptiques pour l'hygiène buccale.
5. Mécanisme d'Action
Le mécanisme d'action de l'this compound implique son interaction avec les composants cellulaires bactériens, conduisant à l'inhibition de la croissance bactérienne. Elle exerce ses effets en interférant avec la synthèse des protéines et des enzymes bactériennes essentielles . L'this compound montre une faible activité mutagène et aucun effet secondaire cardiovasculaire, sur le système nerveux central, métabolique ou gastro-intestinal à des doses spécifiques .
Comparaison Avec Des Composés Similaires
L'ambazone peut être comparée à d'autres composés similaires, tels que :
Thiosemicarbazones : L'this compound appartient à la classe des thiosemicarbazones, qui sont connues pour leurs propriétés antimicrobiennes et antitumorales.
Complexes métalliques : L'this compound forme des complexes métalliques avec Zn(II), Fe(III) et Cu(II), qui ont été étudiés pour leurs applications thérapeutiques potentielles.
La particularité de l'this compound réside dans sa double action à la fois antiseptique et antitumorale, ce qui en fait un composé polyvalent dans la recherche scientifique et les applications médicales .
Propriétés
IUPAC Name |
[4-[2-(diaminomethylidene)hydrazinyl]phenyl]iminothiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N7S/c9-7(10)14-12-5-1-3-6(4-2-5)13-15-8(11)16/h1-4,12H,(H2,11,16)(H4,9,10,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANZIOUQAFBXNHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NN=C(N)N)N=NC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3046407 | |
| Record name | Ambazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3046407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
539-21-9 | |
| Record name | Ambazone [INN:BAN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000539219 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ambazone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13697 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ambazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3046407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ambazone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.922 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AMBAZONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BYK4592A3Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Ambazone?
A1: While the exact mechanism of action remains partially elusive, research suggests that this compound's antineoplastic activity may stem from its interaction with cell membranes and potential DNA binding properties. [] It displays cationic properties, allowing interaction with negatively charged phospholipid components of cell membranes. This interaction can disrupt membrane fluidity and function, potentially impacting crucial cellular processes like signal transduction and proliferation, particularly in cancer cells. []
Q2: Does this compound exhibit selectivity towards specific cell types?
A2: While this compound demonstrates efficacy against leukemia cell lines like P388 [, , , , ], it also impacts healthy lymphocytes by inhibiting phytomitogen-induced DNA synthesis. [, ] This suggests a broader cytotoxic effect rather than targeted selectivity. Further research is crucial to identify potential mechanisms for enhancing its selectivity towards cancerous cells.
Q3: What is the molecular formula and weight of this compound?
A3: this compound (1,4-benzoquinone-guanylhydrazone-thiosemicarbazone) has the molecular formula C8H11N7S and a molecular weight of 253.3 g/mol.
Q4: What spectroscopic techniques are useful for characterizing this compound?
A4: Researchers have employed various spectroscopic methods to characterize this compound, including Fourier Transform Infrared Spectroscopy (FTIR) [, , , ], X-ray Photoelectron Spectroscopy (XPS) [], Raman spectroscopy [], 13C-NMR spectroscopy [], and UV-Vis spectroscopy. [, ] These techniques provide insights into the compound's structure, functional groups, and potential interactions.
Q5: How does this compound's stability change in different environments?
A5: this compound exists in different forms, including a monohydrate and anhydrous form. The monohydrate undergoes reversible transformation to the anhydrous form depending on temperature and relative humidity. [] This highlights the importance of controlled storage conditions to maintain stability.
Q6: What other salts of this compound have been investigated for improved properties?
A6: Apart from the acetate salt, researchers have prepared and characterized salts of this compound with various acids, including glutamate [], p-aminobenzoic acid [, ], nicotinic acid [], niflumic acid [], and lipoic acid. [] These salts often exhibit altered physicochemical properties, potentially impacting solubility, stability, and bioavailability.
Q7: How is this compound eliminated from the body?
A7: this compound is primarily eliminated through renal excretion, as evidenced by studies in rats. [] This suggests that individuals with renal impairment may require dose adjustments or closer monitoring.
Q8: Does the presence of a tumor affect this compound's distribution?
A8: Research in mice bearing leukemia P388 tumors observed altered this compound distribution compared to healthy controls. [] Notably, higher drug levels were found in the liver, kidneys, and thymus of tumor-bearing mice, whereas lower levels were detected in the spleen and whole blood. These findings highlight the potential impact of tumor burden on drug pharmacokinetics.
Q9: What in vitro models have been used to study this compound's activity?
A9: Researchers have utilized various cell-based assays to investigate this compound's activity, including:
- Lymphocyte Proliferation Assays: These assess the impact on DNA synthesis and proliferation of lymphocytes stimulated with mitogens like Concanavalin A or phytohemagglutinin (PHA). [, ]
- Tumor Cell Lines: Leukemia cell lines like P388 have been extensively used to evaluate this compound's antiproliferative and cytotoxic effects. [, , , , ]
Q10: Which animal models have been employed to study this compound's efficacy?
A10: Murine models, particularly mice bearing leukemia P388, have been instrumental in investigating this compound's in vivo efficacy. [, , , , ] Additionally, researchers have used mice bearing melanoma B16 tumors to explore the drug's tissue distribution in the presence of a solid tumor. []
Q11: Are there strategies to enhance this compound's delivery to specific tissues?
A11: While the research primarily focuses on conventional administration routes, exploring targeted drug delivery approaches, such as nanoparticle-based systems or antibody-drug conjugates, could potentially enhance this compound's efficacy and safety profile.
Q12: What analytical methods are used for quantifying this compound?
A12: Researchers have employed various analytical techniques for quantifying this compound in different matrices:
- Spectrophotometry: Utilizes the compound's characteristic UV-Vis absorbance properties for quantification. [, ]
- Voltammetry: Electrochemical methods like square wave adsorptive stripping voltammetry (SWAdSV) allow for sensitive and selective detection of this compound in complex matrices like urine. []
- Radiolabeling: Studies utilizing 14C-labeled this compound enable tracking its absorption, distribution, metabolism, and excretion in animal models. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[5-[1-(2-Methyl-3-phenylallyl)-1H-1,2,3-triazole-4-yl]pentyl]-1H-imidazole-2-amine](/img/structure/B519009.png)
![4-(3-chlorophenyl)-6-(dimethoxymethyl)-2-methyl-5-[(E)-3-phenylprop-2-enoxy]carbonyl-1,4-dihydropyridine-3-carboxylic acid](/img/structure/B519130.png)
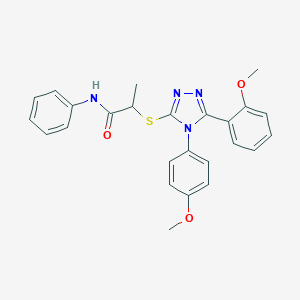
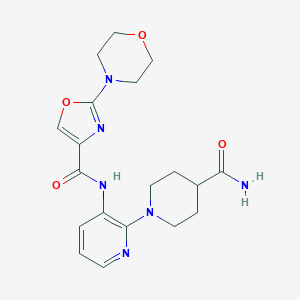
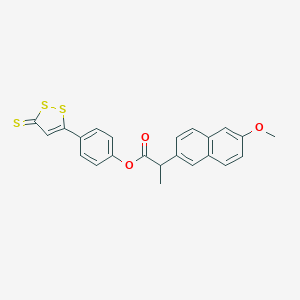
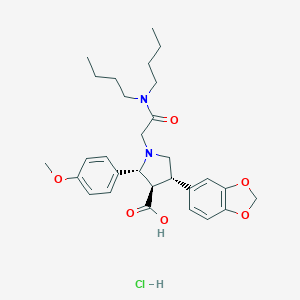
![4-(2,3-Dihydro-1,4-benzodioxine-6-carbonyl)-1-{thieno[2,3-d]pyrimidin-4-yl}piperidine](/img/structure/B519789.png)
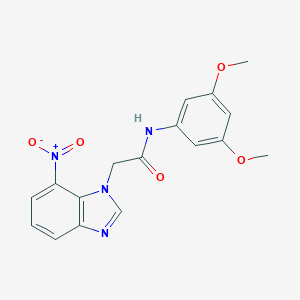
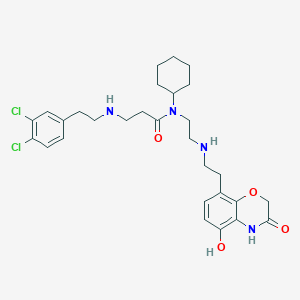
![(1R,2R)-N-(1-cyanocyclopropyl)-2-(6-methoxy-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbonyl)cyclohexane-1-carboxamide](/img/structure/B520084.png)
![propan-2-yl 4-[4-[(3aS,7aS)-2-oxo-3a,4,5,6,7,7a-hexahydro-3H-benzoimidazol-1-yl]-1-piperidyl]-4-methyl-piperidine-1-carboxylate](/img/structure/B520099.png)
![N-[2-[(2,3-difluorophenyl)methylsulfanyl]-6-[[(2R)-1-hydroxypropan-2-yl]amino]pyrimidin-4-yl]azetidine-1-sulfonamide](/img/structure/B520157.png)
![3-bromo-5-chloro-N-[2-chloro-5-(4-chlorophenyl)sulfonylphenyl]-2-hydroxybenzamide](/img/structure/B521102.png)
![(3Z)-5-acetyl-3-[1,3-benzodioxol-5-yl-[(1-methylpiperidin-4-yl)amino]methylidene]-1H-indol-2-one](/img/structure/B521146.png)
